![molecular formula C21H18N4O3 B2767647 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034510-31-9](/img/structure/B2767647.png)
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It is related to a class of compounds known as 1,2,4-triazoles . These compounds are often used in the development of new therapeutics due to their high bioactivity .
Synthesis Analysis
The synthesis of this compound seems to involve the reaction of N’-aminopiridyne-2-carboximidamine and an excess of monoethyl oxalyl chloride . This process generates a novel 1,2,4-triazole intermediate . Further details about the synthesis process are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound was characterized using nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . Unfortunately, the specific details of the molecular structure are not provided in the retrieved papers.Scientific Research Applications
- Anti-Inflammatory Agents : The chromene core of this compound, combined with the pyrazole and pyridine moieties, makes it a promising candidate for developing anti-inflammatory drugs. Researchers explore its potential to inhibit pro-inflammatory pathways and modulate immune responses .
- Borylation Reactions : The compound’s halogen-metal exchange/borylation method is significant for synthesizing pyridinylboronic acids and esters. Researchers continue to explore efficient synthetic routes using this strategy .
- Trifluoromethylpyridine Synthesis : The compound’s intermediates may find applications in the synthesis of other valuable compounds, such as trifluoromethylpyridines .
Medicinal Chemistry and Drug Development
Chemical Synthesis and Methodology
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-11-18(16-6-4-8-22-13-16)24-25(14)10-9-23-20(26)17-12-15-5-2-3-7-19(15)28-21(17)27/h2-8,11-13H,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBEZNCLIKTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.